10,11-Didehydrocinchonidine 10,11-Didehydrocinchonidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18009469
InChI: InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1
SMILES:
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

10,11-Didehydrocinchonidine

CAS No.:

Cat. No.: VC18009469

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

10,11-Didehydrocinchonidine -

Specification

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name (R)-[(2S,4S,5S)-5-ethynyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
Standard InChI InChI=1S/C19H20N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h1,3-7,9,13-14,18-19,22H,8,10-12H2/t13-,14-,18-,19+/m0/s1
Standard InChI Key SNHVPLAWDVTWHD-KODHJQJWSA-N
Isomeric SMILES C#C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O
Canonical SMILES C#CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Introduction

Chemical Identity and Structural Features

10,11-Didehydrocinchonidine (C₁₉H₂₂N₂O) is a dehydrogenated analog of cinchonidine (C₁₉H₂₂N₂O), distinguished by the absence of two hydrogen atoms at the 10,11-position, resulting in a conjugated diene system. This structural change confers distinct electronic properties, as the planarized quinoline and quinuclidine moieties enhance π-orbital overlap. Key stereochemical features include the retention of the (8S,9R) configuration at the critical chiral centers, preserving the molecule’s asymmetry .

Table 1: Comparative molecular properties of cinchonidine derivatives

PropertyCinchonidine10,11-Dihydrocinchonidine10,11-Didehydrocinchonidine
Molecular FormulaC₁₉H₂₂N₂OC₁₉H₂₄N₂OC₁₉H₂₂N₂O
Molecular Weight (g/mol)294.39296.41294.39
Melting Point (°C)207–210235–238Not reported
Key Structural FeatureSingle bond at 10,11Saturated 10,11 bondDouble bond at 10,11

The dehydrogenation process eliminates stereochemical complexity at the 10,11-position while maintaining the rigid bicyclic framework critical for substrate recognition in catalytic applications .

Synthetic Methodologies and Optimization

The synthesis of 10,11-didehydrocinchonidine from cinchonidine involves a two-step oxidation sequence. Kacprzak et al. (2008) developed an improved protocol addressing limitations of earlier routes:

  • Selective dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in tert-amyl alcohol achieves >90% conversion without over-oxidation byproducts .

  • Solvent substitution replaces carcinogenic benzene with biodegradable tert-amyl alcohol, reducing environmental impact .

  • Chromatography-free purification via pH-controlled crystallization enhances scalability for industrial production .

Table 2: Comparative analysis of synthetic routes

ParameterTraditional Method (2005)Optimized Method (2008)
Reaction Steps42
Yield (%)6289
Toxic Solvents UsedBenzene, CCl₄None
Purification MethodColumn ChromatographyCrystallization

This streamlined process reduces operational complexity while maintaining high stereochemical fidelity, critical for applications requiring precise chiral environments .

Physicochemical Properties and Stability

While detailed studies on 10,11-didehydrocinchonidine’s physical properties remain sparse, analog data suggest:

  • Solubility: Increased lipophilicity compared to cinchonidine due to the conjugated double bond, enhancing solubility in organic solvents like toluene and dichloromethane .

  • Thermal Stability: The rigidified structure likely elevates the decomposition temperature above 300°C, though experimental verification is needed.

  • Optical Activity: Retains high specific rotation ([α]D²⁵ +229° in ethanol) comparable to parent alkaloids, essential for chiral induction .

Stability studies indicate no decomposition under inert atmospheres at 25°C for 12 months, supporting long-term storage in amber glass under argon .

Applications in Asymmetric Catalysis

Cinchona alkaloid derivatives serve as privileged chiral catalysts, with 10,11-didehydrocinchonidine showing promise in:

  • Phase-Transfer Catalysis: The planarized structure improves π-π interactions with aromatic substrates, enhancing enantioselectivity in alkylation reactions. Reported ee values exceed 95% for α-alkylation of glycine Schiff bases .

  • Organocatalytic Oxidations: Preliminary data suggest improved turnover numbers (TON > 1,000) in asymmetric epoxidations compared to dihydro analogs, attributable to enhanced electron withdrawal from the diene system .

Mechanistic Insight: Density functional theory (DFT) calculations reveal that the 10,11-double bond lowers the activation energy for substrate-catalyst complex formation by 12.7 kJ/mol versus cinchonidine, rationalizing improved catalytic efficiency .

CompoundBChE IC₅₀ (µM)AChE IC₅₀ (µM)Selectivity Ratio
Cinchonidine76.0>2503.3
10,11-Dihydro (Br₂)9.8325.42.6
10,11-Didehydro*(Predicted) 5.2(Predicted) 8917.1

*Predicted values based on QSAR modeling of analog data .

Industrial and Environmental Considerations

The optimized synthesis addresses key green chemistry principles:

  • E-Factor: Reduced from 32 (traditional) to 8.7, minimizing waste production .

  • Process Mass Intensity (PMI): Improved from 126 to 45 kg/kg product, enhancing sustainability .

  • Catalyst Recovery: Supported ionic liquid phases (SILP) enable >95% catalyst reuse over 10 cycles, critical for cost-effective manufacturing .

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